molecular formula C14H16Cl4N8Pt2 B142531 Pt-Dpzm CAS No. 140657-78-9

Pt-Dpzm

Cat. No.: B142531
CAS No.: 140657-78-9
M. Wt: 828.3 g/mol
InChI Key: IQUZFSMKMFFYMI-UHFFFAOYSA-J
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pt-Dpzm typically involves the reaction of platinum precursors with 4,4′-dipyrazolylmethane under controlled conditions. One common method involves the use of platinum chloride complexes, which react with 4,4′-dipyrazolylmethane in the presence of a suitable solvent, such as dimethylformamide or acetonitrile. The reaction is usually carried out at elevated temperatures to ensure complete formation of the desired complex .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Pt-Dpzm undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while reduction reactions produce lower oxidation state complexes. Substitution reactions result in the formation of new platinum-ligand complexes .

Scientific Research Applications

Pt-Dpzm has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Pt-Dpzm involves its interaction with biological molecules, particularly DNA. The platinum center in this compound can form covalent bonds with the nitrogen atoms in the DNA bases, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately leading to cell death. The molecular targets of this compound include the DNA double helix and various proteins involved in DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its 4,4′-dipyrazolylmethane ligand, which provides additional stability and reactivity compared to other platinum-based compounds. This ligand allows for the formation of multinuclear platinum complexes, which can enhance the compound’s anticancer activity and reduce the likelihood of resistance development .

Properties

IUPAC Name

platinum(2+);4-(1H-pyrazol-4-ylmethyl)-1H-pyrazole;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8N4.4ClH.2Pt/c2*1(6-2-8-9-3-6)7-4-10-11-5-7;;;;;;/h2*2-5H,1H2,(H,8,9)(H,10,11);4*1H;;/q;;;;;;2*+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUZFSMKMFFYMI-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC2=CNN=C2.C1=C(C=NN1)CC2=CNN=C2.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl4N8Pt2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930896
Record name Platinum(2+) chloride--4,4'-methylenedi(1H-pyrazole) (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140657-78-9
Record name Bis(4,4'-dipyrazolylmethane-N,N')-bis(dichloroplatinum II)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140657789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Platinum(2+) chloride--4,4'-methylenedi(1H-pyrazole) (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80930896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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